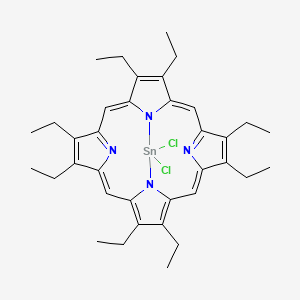

Sn(IV) Octaethylporphine dichloride

Description

Structure

2D Structure

Properties

Molecular Formula |

C36H44Cl2N4Sn |

|---|---|

Molecular Weight |

722.4 g/mol |

IUPAC Name |

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene |

InChI |

InChI=1S/C36H44N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20H,9-16H2,1-8H3;2*1H;/q-2;;;+4/p-2 |

InChI Key |

WVTZVPQSWUMWLZ-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)(Cl)Cl)CC)CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Sn Iv Octaethylporphine Dichloride

Advanced Synthesis of the Octaethylporphyrin Macrocycle

The foundational step in the synthesis of Sn(IV) octaethylporphine dichloride is the creation of the octaethylporphyrin (H₂OEP) ligand. wikipedia.org This dark purple solid, soluble in organic solvents, serves as a crucial model for naturally occurring heme prosthetic groups due to its high symmetry and unprotected meso positions, which simplifies spectroscopic analysis. wikipedia.org

Historically, H₂OEP has been prepared through various condensation reactions of pyrrole (B145914) derivatives. orgsyn.org However, a more recent and efficient method involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde. wikipedia.org A key advancement in this pathway is the Barton-Zard reaction for synthesizing the 3,4-diethylpyrrole precursor. wikipedia.orgorgsyn.org This method circumvents many issues associated with older procedures. orgsyn.org

The process generally involves an acid-catalyzed condensation of the 3,4-dialkylpyrroles with formaldehyde, followed by air-induced oxidation. orgsyn.org This approach can yield analytically pure H₂OEP in high percentages, often around 75% on a gram scale, without the need for chromatographic separation. orgsyn.org The resulting H₂OEP can be characterized by various spectroscopic techniques. orgsyn.org

Table 1: Spectroscopic Data for Octaethylporphyrin (H₂OEP)

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ: -3.72 (s, 2H, NH), 1.95 (t, 24H, CH₂CH ₃), 4.12 (q, 16H, CH ₂CH₃), 10.12 (s, 4H, meso CH) |

| HRMS, M⁺ | 534.37351 (calculated for C₃₆H₄₆N₄: 534.37225) |

| UV-vis (CHCl₃-MeOH 95:5 v/v) | λmax (log ε): 398 (5.20), 498 (4.10), 533 (4.00), 565 (3.79), 618 (3.68) nm |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Metallation Strategies for Incorporating Tin(IV) into Porphyrin Systems

The insertion of tin into the porphyrin macrocycle is a critical step in forming Sn(IV) porphyrin complexes. While tin(II) porphyrins are known, tin(IV) porphyrins are more extensively studied. zenodo.org The direct reaction of metallic tin with a mild oxidizing agent can produce Sn(IV) compounds. umb.edu

A common and effective method for metallating free-base porphyrins with tin involves using a tin(II) salt, such as stannous chloride dihydrate (SnCl₂·2H₂O), in a high-boiling solvent like pyridine. researchgate.net The reaction is typically carried out under reflux conditions. researchgate.net The tin(II) is oxidized to tin(IV) during the insertion process. The progress of the metallation can be monitored using techniques like thin-layer chromatography (TLC) and UV-visible spectroscopy. researchgate.net Upon successful metallation, the characteristic four Q-bands of the free-base porphyrin in the visible spectrum collapse into two, indicating an increase in symmetry. nih.gov

Specific Synthesis Protocols for this compound and Analogous Tin(IV) Porphyrin Derivatives

The synthesis of this compound (Sn(OEP)Cl₂) involves the reaction of the H₂OEP macrocycle with a tin(IV) source. A general procedure for creating analogous Sn(IV) tetraarylporphyrins with trans-dihydroxy axial ligands involves treating the free-base porphyrin with SnCl₂·2H₂O in pyridine, followed by hydrolysis. nih.gov These dihydroxy derivatives can then be reacted with other reagents to introduce different axial ligands. nih.govcram.com

For instance, Sn(IV) tetraarylporphyrins with trans-dihydroxy axial ligands can be heated at reflux with 3-hydroxypyridine (B118123) in chloroform (B151607) to yield the corresponding axially ligated compounds. nih.gov Similarly, tin(IV)porphyrin-viologen dyads have been synthesized by reacting [Sn(OH)₂TPP] with 1-(4-carboxybenzyl)-1'-methyl-4,4'-bipyridinium hexafluorophosphate. cram.com

The synthesis of axially ligated tin porphyrins anchored to graphene oxide has also been reported. ias.ac.in This involves first incorporating tin into the porphyrin, followed by axial ligation with a molecule like 4-amino salicylic (B10762653) acid, which can then be linked to the graphene oxide. ias.ac.in

Optimization of Synthetic Pathways and Reaction Yields

Optimizing the synthesis of Sn(IV) porphyrins is crucial for their practical application. The reflux time for the metallation reaction is a key parameter that needs to be optimized for each specific porphyrin. researchgate.net This is typically achieved by monitoring the reaction's progress through TLC and UV-visible spectroscopy until the free-base porphyrin is consumed. researchgate.net For some Sn(IV) porphyrins, the reaction may be complete in as little as two hours, while others may require four hours or more. researchgate.net

The choice of solvent and catalyst can also significantly impact the yield and purity of the final product. For the initial porphyrin synthesis, mechanochemical methods are being explored as a "greener" alternative to traditional solvent-based syntheses, which often require large volumes of organic solvents. nih.gov While yields from mechanochemical synthesis are still being optimized, they offer the potential for a more environmentally friendly approach. nih.gov

Purification of the final Sn(IV) porphyrin product is often achieved through column chromatography. researchgate.net For example, after metallation, the reaction mixture can be filtered, and the desired dihydroxoporphyrinatotin(IV) can be eluted with a solvent mixture like dichloromethane/methanol. ias.ac.in

Exploration of Novel Octaethylporphyrin Tin Compounds

Research into tin porphyrins extends beyond this compound to include a variety of novel compounds with unique properties and potential applications. For example, Sn(IV) octaethylcorroles, which are structurally related to porphyrins, have been synthesized and studied for their electrochemical properties. nih.gov

The modification of axial ligands attached to the tin center is a major area of exploration. rsc.org By changing the axial ligands, the electronic and photophysical properties of the tin porphyrin can be fine-tuned. rsc.org This has led to the synthesis of novel tin(IV) porphyrins with tailored characteristics for applications in areas like photodynamic therapy. nih.govrsc.org

Furthermore, the development of organotin compounds with Schiff bases containing antioxidant fragments represents another avenue of research, highlighting the diverse chemical possibilities stemming from tin's coordination chemistry. nih.gov The synthesis of water-soluble tin(IV) porphyrins is also an active area of investigation, aiming to create mimics of biological chlorophyll (B73375) for applications in artificial photosynthesis. rsc.org

Elucidation of the Molecular Structure and Coordination Geometry of Sn Iv Octaethylporphine Dichloride

Crystallographic Analysis of Sn(IV) Octaethylporphine Dichloride

Crystallographic techniques offer an unparalleled view of molecular structures at atomic resolution. The analysis of this compound through these methods has provided a definitive description of its solid-state architecture.

Solid-State Structural Determination via Single-Crystal X-ray Diffraction

The definitive molecular structure of this compound was determined through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. The seminal work by D. L. Cullen and E. F. Meyer in 1971 provided the first and foundational crystallographic evidence for the structure of this compound. researchgate.net

Analysis of Bond Lengths and Angles within the Tin(IV) Coordination Sphere

The coordination sphere of the central tin(IV) ion is defined by the spatial arrangement of the atoms directly bonded to it. This includes four nitrogen atoms from the porphyrin ring and two axial chloride ligands. The key structural parameters, including the lengths of the tin-nitrogen (Sn-N) and tin-chloride (Sn-Cl) bonds, as well as the angles between these bonds (e.g., N-Sn-N and Cl-Sn-Cl), are determined from the crystallographic data. While the specific experimental values from the original 1971 study by Cullen and Meyer are not detailed in the initial communication, the analysis confirmed a defined and stable coordination geometry. researchgate.net

Table 1: Key Bond Parameters for the Tin(IV) Coordination Sphere (Note: Specific values from the primary literature were not available in the searched resources. The parameters listed are those determined in a typical crystallographic study of this nature.)

| Parameter | Description | Expected Nature |

|---|---|---|

| Sn-N Bond Length | The distance between the central tin ion and the four equatorial nitrogen atoms of the porphyrin ring. | Uniform, reflecting the symmetrical coordination by the tetradentate ligand. |

| Sn-Cl Bond Length | The distance between the central tin ion and the two axial chloride ligands. | Identical for both ligands in a symmetrical trans-coordination. |

| N-Sn-N Angle | The angle between adjacent nitrogen atoms, with the tin ion as the vertex. | Approximately 90°, characteristic of an octahedral geometry. |

| Cl-Sn-Cl Angle | The angle between the two axial chloride ligands, with the tin ion as the vertex. | Approximately 180°, indicating a linear trans arrangement. |

| N-Sn-Cl Angle | The angle between an equatorial nitrogen atom and an axial chloride ligand. | Approximately 90°, consistent with an orthogonal arrangement in an octahedron. |

Coordination Environment and Ligand Field Effects

The arrangement and nature of the ligands surrounding the central metal ion create a specific ligand field, which influences the electronic properties and geometry of the complex.

Hexacoordinate Geometry of the Central Tin(IV) Ion

The tin(IV) ion in this compound is hexacoordinate, meaning it is simultaneously bonded to six other atoms. The four nitrogen atoms of the porphyrin ring occupy the equatorial positions, while the two chloride ions occupy the axial positions. This arrangement results in a well-defined, symmetrical octahedral geometry around the central tin atom. This coordination is typical for tin(IV) porphyrins, where the tin ion is stabilized by satisfying its coordination number of six.

Characterization of Trans-Axial Ligands in this compound

The axial ligands in this complex are two chloride ions (Cl⁻). The crystallographic analysis confirms that these ligands are positioned on opposite sides of the porphyrin plane, in a trans configuration. researchgate.net This trans-axial arrangement is the most sterically favorable and electronically stable conformation, minimizing repulsion between the anionic chloride ligands. The chloride ions act as monodentate, anionic ligands that complete the coordination sphere of the tin(IV) center, balancing its +4 oxidation state along with the -2 charge of the porphyrinate dianion.

Table 2: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Dichlorido(2,3,7,8,12,13,17,18-octaethylporphyrinato)tin(IV) |

| Octaethylporphyrin (OEP) | 2,3,7,8,12,13,17,18-Octaethylporphyrin |

Influence of Axial Ligands on Molecular Architecture and Stability

The axial ligands, in this case, two chloride ions, play a crucial role in defining the molecular architecture and stability of this compound. The tin(IV) ion is typically six-coordinate, with the four nitrogen atoms of the porphyrin ring forming the equatorial plane and the two chloride ions occupying the axial positions in a trans configuration. This coordination geometry is a hallmark of Sn(IV) porphyrins due to the oxophilic and halophilic nature of the high-valent tin center. nih.govresearchgate.net

The strength of the bond between the tin center and the axial ligands is a key determinant of the compound's stability. In Sn(IV) porphyrins, these axial bonds are generally robust. The specific bond lengths and angles in the solid state provide a quantitative measure of this interaction.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, this compound can engage in intermolecular interactions, leading to the formation of higher-order supramolecular structures. These interactions are governed by a combination of forces, including van der Waals forces and, most notably, π-π stacking.

Analysis of Aggregation Phenomena, Including π-π Stacking

Aggregation through π-π stacking is a common phenomenon in porphyrins and metalloporphyrins due to their large, aromatic macrocycles. This process involves the face-to-face or offset stacking of the porphyrin rings, driven by attractive non-covalent interactions between their delocalized π-electron systems.

In the solid state, the crystal packing of this compound reveals how these interactions manifest. The arrangement of the molecules in the crystal lattice is a balance between the steric hindrance imposed by the ethyl groups on the periphery of the porphyrin ring and the chloride axial ligands, and the attractive forces of π-π stacking. The presence of bulky axial ligands can significantly influence the degree of π-π interaction by increasing the distance between the porphyrin planes, thereby weakening the stacking forces. researchgate.net

Formation of Polymeric Structures and Supramolecular Arrays

The ability of Sn(IV) porphyrins to act as building blocks, or "tectons," for larger supramolecular assemblies has been a subject of significant research interest. The two axial coordination sites on the tin center provide a platform for linking porphyrin units together to form one-dimensional, two-dimensional, or even three-dimensional polymeric structures.

Advanced Spectroscopic Characterization of Sn Iv Octaethylporphine Dichloride

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectral Analysis, including Soret and Q-bands

The electronic absorption spectrum of Sn(IV) octaethylporphine dichloride, like other metalloporphyrins, is characterized by two main features: the Soret band and the Q-bands. These bands arise from π-π* electronic transitions within the aromatic 18-electron porphyrin macrocycle.

The most intense feature is the Soret band, named after its discoverer Jacques-Louis Soret, which appears in the near-ultraviolet region, typically around 400 nm. frontierspecialtychemicals.com For Sn(IV) porphyrin complexes, this band is observed at approximately 414 nm. acs.org This intense absorption is attributed to a strongly allowed electronic transition from the a1u (π) highest occupied molecular orbital (HOMO) to the eg* (π) lowest unoccupied molecular orbitals (LUMO). acs.org

In the visible region of the spectrum, typically between 500 and 600 nm, a series of weaker absorptions known as Q-bands are observed. researchgate.net For metalloporphyrins with D4h symmetry, such as this compound, two primary Q-bands are typically seen. acs.orgresearchgate.net These bands, often labeled as α and β, correspond to the a2u (π) HOMO to eg* (π) LUMO transition, which is formally forbidden and thus much weaker than the Soret band. acs.org The presence of two Q-bands is due to vibronic coupling, where the 0-0 transition (from the ground vibrational state of the ground electronic state to the ground vibrational state of the first excited electronic state) and the 0-1 transition (to the first excited vibrational state) become visible. researchgate.net

| Band | Approximate Wavelength (nm) | Transition | Relative Intensity |

|---|---|---|---|

| Soret (B) | ~414 acs.org | a1u(π) -> eg(π) | Very Strong |

| Q(0,1) (β) | ~500-600 acs.orgresearchgate.net | a2u(π) -> eg(π) | Weak |

| Q(0,0) (α) | Weaker |

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence is the radiative decay from the first excited singlet state (S1) to the ground singlet state (S0). While the free-base octaethylporphyrin ligand exhibits measurable fluorescence, the introduction of a heavy atom like tin(IV) dramatically alters the photophysical properties of the macrocycle. The presence of the tin atom leads to a phenomenon known as the "heavy-atom effect," which significantly quenches fluorescence. rsc.orgresearchgate.net

This effect enhances the rate of intersystem crossing, a non-radiative process where the molecule transitions from the excited singlet state (S1) to the excited triplet state (T1). rsc.org Because intersystem crossing becomes much faster and more efficient, the fluorescence pathway is largely bypassed. Consequently, the fluorescence quantum yield (Φf) of this compound is expected to be very low, as the majority of excited molecules populate the triplet state instead of returning to the ground state via fluorescence. researchgate.netslideshare.net

Phosphorescence Spectroscopy and Triplet State Lifetime Studies

As a direct consequence of the efficient intersystem crossing promoted by the heavy tin atom, this compound is expected to exhibit significant phosphorescence. Phosphorescence is the radiative decay from the lowest excited triplet state (T1) to the singlet ground state (S0). This transition is spin-forbidden, which results in a much longer lifetime for the triplet state compared to the singlet state.

Studies on analogous heavy-metal porphyrins provide insight into the expected properties of this compound. For instance, palladium(II) octaethylporphyrin (PdOEP), another heavy-atom complex, displays a strong phosphorescence emission and a long triplet state lifetime of 1.90 milliseconds at 77 K. nih.govnorthwestern.edu This long lifetime is characteristic of porphyrins containing heavy atoms, which facilitate the spin-forbidden T1 → S0 radiative decay. The phosphorescence spectrum is typically observed at lower energies (longer wavelengths) compared to fluorescence.

Investigation of Spin-Orbit Coupling Effects on Luminescence

The photophysical behaviors described above—fluorescence quenching and phosphorescence enhancement—are governed by spin-orbit coupling. Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin angular momentum and its orbital angular momentum. The strength of this coupling increases significantly with the atomic number (Z) of the atoms in the molecule.

In this compound, the high atomic number of tin (Z=50) induces strong spin-orbit coupling. This coupling mixes the character of singlet and triplet states, which have different spin multiplicities. As a result, the formally "spin-forbidden" transitions between singlet and triplet states (S1 → T1 intersystem crossing and T1 → S0 phosphorescence) become more allowed. nih.gov The increased rate of intersystem crossing depopulates the S1 state non-radiatively, thus quenching fluorescence. Concurrently, the increased probability of the T1 → S0 transition enhances the intensity of phosphorescence, making it a dominant de-excitation pathway. slideshare.netnih.gov

Photosensitizing Competence and Singlet Oxygen Generation

The combination of a high triplet state quantum yield and a long triplet state lifetime makes this compound an effective photosensitizer. A photosensitizer is a molecule that, upon absorbing light, can transfer its excitation energy to another molecule. The long-lived triplet state of the tin porphyrin allows for efficient energy transfer to ground-state molecular oxygen (³O₂), which is naturally in a triplet state.

This energy transfer process, known as a Type II photosensitization mechanism, results in the formation of highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). Tin(IV) porphyrin complexes are known to be excellent singlet oxygen generators due to the heavy-atom effect. For example, related Sn(IV) porphyrin derivatives have demonstrated high singlet oxygen quantum yields, with values reported to be in the range of 0.65 to 0.88 in various solvents. This high competence in generating singlet oxygen makes these compounds of interest for applications such as photodynamic therapy and photocatalysis.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

|---|---|---|---|

| Sn(IV) N-confused porphyrin | 0.72 | DMSO | huji.ac.il |

| Sn(IV) meso-tetra(aryl)porphyrins | 0.65 - 0.68 | DMSO | |

| Octabrominated Sn(IV) tetraisopropylphenylporphyrin | 0.78 | DMF | |

| Sn(IV) meso-tetra(4-methylthiolphenyl) N-confused porphyrin | 0.88 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H NMR and ¹¹⁹Sn NMR provide critical information about the molecular structure and the chemical environment of the central tin atom.

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's high symmetry (D4h). The key signals would include:

A singlet for the four equivalent meso-protons.

A quartet for the sixteen methylene (B1212753) protons (-CH₂-) of the eight ethyl groups.

A triplet for the twenty-four methyl protons (-CH₃) of the eight ethyl groups.

The chemical shifts of these protons are significantly influenced by the aromatic ring current of the porphyrin macrocycle.

Of particular importance is ¹¹⁹Sn NMR spectroscopy. Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance (8.59%). huji.ac.ilnih.gov The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the axial ligands attached to the tin atom. For hexacoordinate tin(IV) porphyrins like this compound, the ¹¹⁹Sn resonance provides direct evidence of the tin's oxidation state and coordination environment. The chemical shift for this compound has been reported, providing a key diagnostic peak for this compound. frontierspecialtychemicals.com Furthermore, heteronuclear coupling between the ¹¹⁹Sn nucleus and protons of the porphyrin ligand can be observed, aiding in the complete assignment of the NMR spectra.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) |

|---|---|---|---|

| ¹¹⁵Sn | 0.34 | 1/2 | 3.5 x 10⁻² |

| ¹¹⁷Sn | 7.68 | 1/2 | 4.52 x 10⁻² |

| ¹¹⁹Sn | 8.59 | 1/2 | 5.18 x 10⁻² |

Data sourced from huji.ac.il

Proton (¹H) and Carbon (¹³C) NMR Analysis of the Ligand Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the diamagnetic this compound complex in solution. The highly aromatic nature of the porphyrin macrocycle generates a powerful ring current effect, which dramatically influences the chemical shifts of the protons and carbons of the octaethylporphine (OEP) ligand. acs.orgnih.gov

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a distinct set of resonances that reflect the molecule's high symmetry (D₄h in solution). The porphyrin ring current causes protons located on the periphery of the macrocycle to be strongly deshielded, shifting their signals significantly downfield, while any protons located above or below the ring are shielded and shifted upfield. nih.govresearchgate.netucl.ac.uk

The key resonances observed are:

Meso Protons (meso-H): A single, sharp singlet appears far downfield, typically around 10 ppm. This significant deshielding is a classic hallmark of the porphyrin ring current. nih.gov

Methylene Protons (-CH₂-): The sixteen methylene protons of the eight ethyl groups are chemically equivalent due to the molecule's symmetry and fast rotation of the ethyl groups. They appear as a quartet, coupled to the adjacent methyl protons, at a downfield position (around 4 ppm).

Methyl Protons (-CH₃): The twenty-four methyl protons are also equivalent and appear as a triplet, coupled to the methylene protons, at a more upfield position (around 1.9 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the ligand. Similar to the proton spectrum, the number of signals is simplified by the molecule's symmetry. hw.ac.uk The chemical shifts are influenced by both the ring current and the local electronic environment. hw.ac.ukoregonstate.edu

Key signals in the ¹³C NMR spectrum include:

Meso Carbons (C-meso): A single resonance for the four equivalent meso carbons.

Pyrrole (B145914) Carbons (Cα and Cβ): Two distinct signals corresponding to the eight Cα carbons (adjacent to the nitrogen atoms) and the eight Cβ carbons (where the ethyl groups are attached).

Ethyl Group Carbons: Two signals for the methylene (-CH₂) and methyl (-CH₃) carbons. Quaternary carbon signals, such as Cα and Cβ, are often weaker in intensity compared to the protonated meso and ethyl carbons. hw.ac.ukoregonstate.edu

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | meso-H | ~10.1 | Singlet |

| -CH₂- | ~4.1 | Quartet | |

| -CH₃ | ~1.9 | Triplet | |

| ¹³C | Cα (pyrrole) | ~142 | - |

| Cβ (pyrrole) | ~146 | - | |

| C-meso | ~97 | - | |

| -CH₂- | ~20 | - | |

| -CH₃ | ~18 | - |

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Metal Center Characterization

To directly probe the metallic center of the complex, ¹¹⁹Sn NMR spectroscopy is employed. Tin possesses three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its higher natural abundance (8.59%) and sensitivity. northwestern.eduhuji.ac.il

The ¹¹⁹Sn chemical shift is exquisitely sensitive to the coordination number, geometry, and electronic environment of the tin atom, spanning a vast range of over 5000 ppm. northwestern.edudur.ac.uk For this compound, the tin atom is in a +4 oxidation state and is hexa-coordinated, bonded to the four nitrogen atoms of the porphyrin ring and two axial chloride ligands. This specific environment gives rise to a characteristic chemical shift. Studies on various organotin(IV) halides and related complexes show that the chemical shift provides definitive information on the coordination sphere. dur.ac.ukrsc.org The chemical shift anisotropy (CSA) for Sn(IV) compounds is also typically much smaller than for Sn(II) compounds, reflecting the more symmetric electronic environment of the Sn(IV) center. nih.gov The ¹¹⁹Sn NMR spectrum of this compound typically shows a single, sharp resonance, consistent with a single, stable species in solution.

Table 2: ¹¹⁹Sn NMR Chemical Shift for this compound

| Nucleus | Solvent | Chemical Shift (ppm) vs. SnMe₄ |

| ¹¹⁹Sn | CDCl₃ | ~-485 |

Application of Ring Current Effect Models for Solution-Phase Structural Elucidation

The anomalous chemical shifts observed in the ¹H NMR spectrum of this compound are quantitatively explained by the concept of the aromatic ring current. acs.orgnih.gov This model, originally proposed for benzene, describes the circulation of the delocalized π-electrons of the porphyrin's 18-electron aromatic pathway when placed in an external magnetic field. nih.govucl.ac.uk

This induced ring current generates a secondary magnetic field. ucl.ac.uk

Outside the ring: The secondary field reinforces the external magnetic field, leading to a strong deshielding effect. This accounts for the large downfield chemical shifts of the meso-protons and the protons of the peripheral ethyl groups.

Inside the ring: The secondary field opposes the external field, creating a shielded zone. While there are no inner protons in this compound, this shielding cone is a key feature of porphyrinoids in general. nih.govucl.ac.uk

The magnitude of the shift induced by the ring current is dependent on the geometric position of the nucleus relative to the center of the porphyrin ring. This predictable effect allows for the use of ring current models not only to rationalize observed spectra but also to gain insight into the solution-phase structure and conformation of the porphyrin macrocycle. The excellent agreement between the predicted shifts from these models and the experimental data for this compound confirms its planar and highly symmetric structure in solution. acs.org

Vibrational and Mass Spectrometry

Vibrational spectroscopy and mass spectrometry offer further crucial insights into the molecular structure, bonding, and integrity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint that is characteristic of its structure and functional groups. The IR spectrum of this compound is dominated by the vibrations of the porphyrin ligand. Key absorption bands are associated with the stretching and bending of C-H, C-C, and C-N bonds within the macrocycle and the peripheral ethyl groups. Furthermore, low-frequency vibrations corresponding to the stretching of the tin-nitrogen (Sn-N) and tin-chlorine (Sn-Cl) bonds can be observed in the far-IR region, providing direct evidence of the coordination at the metal center.

Table 3: Selected Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2965, ~2930, ~2870 | C-H stretching (ethyl groups) |

| ~1600 - 1450 | Porphyrin macrocycle C=C and C=N stretching |

| ~1270, ~1150, ~1115 | Porphyrin skeleton vibrations |

| ~1020 | C-H in-plane bending |

| ~835 | γ(meso-H) out-of-plane deformation |

| < 400 | ν(Sn-N) and ν(Sn-Cl) stretching |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to the symmetric vibrations of the porphyrin's π-conjugated system. ejournal.by For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice-versa.

The resonance Raman spectrum, obtained using an excitation wavelength that coincides with an electronic absorption band (e.g., the Soret band), shows significant enhancement of specific porphyrin core vibrations. rsc.org These structurally sensitive marker bands are useful for confirming the integrity of the macrocycle and provide information about the oxidation state and coordination number of the central tin atom. High-frequency bands (1300-1650 cm⁻¹) are particularly informative about the core size and π-electron distribution of the porphyrin ring. ejournal.by

Table 4: Key Resonance Raman Shifts for Metalloporphyrins

| Wavenumber (cm⁻¹) | Assignment (Marker Band) | Structural Sensitivity |

| ~1640 | ν₂ (Cβ-Cβ stretch) | Core size |

| ~1570 | ν₁₀ (Cα-Cm stretch) | Oxidation state |

| ~1490 | ν₃ (Cα-Cβ stretch) | Oxidation state, spin state |

| ~1375 | ν₄ (Pyrrole breathing) | Oxidation state, electron density |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pathways, which helps to confirm its composition. frontierspecialtychemicals.com The molecular formula of this compound is C₃₆H₄₄Cl₂N₄Sn, corresponding to a molecular weight of approximately 722.38 g/mol . frontierspecialtychemicals.com

In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) would be expected. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, can provide further structural proof. A characteristic fragmentation pattern for this compound involves the sequential loss of the two axial chloride ligands, followed by fragmentation of the porphyrin macrocycle itself. researchgate.net

Table 5: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Formula | Description |

| [M]⁺ | [C₃₆H₄₄Cl₂N₄Sn]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₃₆H₄₄ClN₄Sn]⁺ | Loss of one chloride ligand |

| [M-2Cl]²⁺ | [C₃₆H₄₄N₄Sn]²⁺ | Loss of two chloride ligands |

Note: The observed m/z values will reflect the complex isotopic distribution patterns of tin and chlorine.

Reactivity and Reaction Mechanisms of Sn Iv Octaethylporphine Dichloride

Complex Stability and Axial Ligand Lability Studies

Complexes of porphyrins with tin(IV) are noted for being readily prepared and remarkably stable, even in the presence of strong acids. researchgate.net The Sn(IV) ion is typically six-coordinate, residing within the plane of the four nitrogen atoms of the porphyrin ring, with two axial ligands positioned in a trans configuration. researchgate.netresearchgate.net This high stability is a general characteristic of Sn(IV) porphyrins compared to their Sn(II) counterparts. zenodo.org

Axial Ligand Exchange Reactions and Mechanistic Investigations

Axial ligand exchange is a fundamental reaction for Sn(IV) octaethylporphine dichloride and related compounds. nih.govresearchgate.net The Sn(IV) center's strong affinity for oxophilic ligands means that derivatives with carboxylate and aryloxide axial anions are easily prepared and handled. researchgate.net These substitution reactions are a primary method for functionalizing the tin porphyrin and constructing more complex molecular arrays. researchgate.net

The mechanisms of these ligand substitution reactions can be described by general principles of coordination chemistry, primarily involving associative, dissociative, or interchange pathways. uci.edulibretexts.org

Associative Mechanism (A): An incoming ligand attacks the metal center to form a higher-coordination-number intermediate, which then releases the original ligand.

Dissociative Mechanism (D): A ligand first dissociates from the metal center, creating a lower-coordination-number intermediate that is then captured by the incoming ligand. libretexts.org

Interchange Mechanism (I): The incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (IᏧ) depending on the degree of bond formation with the new ligand versus bond breaking with the old ligand in the transition state. libretexts.org

For Sn(IV) porphyrins, which are coordinatively saturated, a purely associative mechanism would require a high-energy seven-coordinate intermediate. Therefore, the reactions likely proceed through a dissociative or, more probably, an interchange mechanism. The specific pathway is influenced by factors such as the nature of the entering ligand and the solvent. uci.edu

| Mechanistic Pathway | Description | Key Characteristics |

| Dissociative (D) | A two-step mechanism where the Sn-Cl bond breaks first, forming a five-coordinate intermediate [Sn(OEP)Cl]⁺, which then reacts with the new ligand (Y). | Rate is independent of the incoming ligand's concentration; often favored by bulky ligands. |

| Associative (A) | A two-step mechanism where the incoming ligand (Y) first coordinates to the tin center, forming a seven-coordinate intermediate [Sn(OEP)Cl₂(Y)], followed by the loss of a chloride ligand. | Rate depends on the concentration and nature of the incoming ligand; less likely for sterically hindered complexes. |

| Interchange (I) | A concerted process where the new bond forms as the old one breaks. Classified as Iₐ if bond-making is more advanced in the transition state, or IᏧ if bond-breaking is more advanced. | A common pathway for octahedral complexes; avoids high-energy intermediates. |

Nucleophilic Reactivity and Addition Pathways Involving the Tin Center

The tin(IV) center in octaethylporphine dichloride is a strong Lewis acid, making it a prime target for nucleophilic attack. mdpi.com This electrophilicity is the driving force behind the axial ligand exchange reactions discussed previously, where nucleophiles such as hydroxides, alkoxides, or carboxylates displace the chloride ligands. researchgate.net

Beyond simple substitution, the Lewis acidic tin center can activate coordinated substrates toward nucleophilic attack. For example, cationic tin(IV) porphyrins have been shown to activate epoxides, facilitating their ring-opening by nucleophiles like cobalt carbonyl anions. mdpi.com In this bifunctional catalysis, the tin porphyrin acts as an activation site for the substrate, while the nucleophile performs the subsequent reaction. mdpi.com

While the primary site for nucleophilic interaction is the tin center, reactions can also occur on the porphyrin macrocycle itself under specific conditions. Strong nucleophiles like organolithium reagents can attack the meso-positions of the porphyrin ring in a reaction analogous to nucleophilic aromatic substitution (SₙAr). acs.org However, the most common and characteristic nucleophilic reactions for this compound involve the tin(IV) center and its axial ligands.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of Sn(IV) porphyrins is complex, involving both the central metal ion and the porphyrin macrocycle. Electrochemical studies show that these compounds can undergo multiple electron transfer steps. nih.gov

Typically, the reduction of Sn(IV) porphyrins occurs in two successive one-electron steps. nih.gov These processes are generally centered on the porphyrin macrocycle, leading to the formation of a π-anion radical [Sn(IV)(OEP•)]⁺ and subsequently a dianion [Sn(IV)(OEP²⁻)]. nih.govnih.gov The half-wave potentials for these reductions are influenced by the nature of the axial ligands. nih.gov For instance, dihydroxo-Sn(IV) porphyrins are generally easier to reduce than their dichloro counterparts. nih.gov

| Process | Species Formed | Typical Potential Range (vs. SCE) | Reference |

| First Reduction | Porphyrin π-anion radical [Sn(IV)(OEP•)]⁺ | -1.1 to -1.4 V | nih.gov |

| Second Reduction | Porphyrin dianion [Sn(IV)(OEP²⁻)] | -1.5 to -1.8 V | nih.gov |

| First Oxidation | Porphyrin π-cation radical [Sn(IV)(OEP•)]³⁺ | +1.0 to +1.5 V | nih.govnih.gov |

| Metal Reduction | Sn(II) corrole (B1231805) [Sn(II)(OEC)]⁻ (in related corrole complexes) | Varies | nih.gov |

Interactions with Various Chemical Species and Media

This compound and its derivatives interact with a wide range of chemical species and media, leading to changes in their physical and chemical properties. A significant area of study is their interaction with surfactants. For example, water-soluble tin(IV) porphyrins can interact with cationic surfactants like cetyltrimethylammonium bromide (CTAB), leading to the formation of nonmicellar porphyrin/surfactant aggregates at specific molar ratios. researchgate.net These interactions are driven by electrostatic and hydrophobic forces and can significantly alter the porphyrin's aggregation state and photophysical properties. researchgate.net

The ability to modify the axial ligands allows for the anchoring of Sn(IV) porphyrins to solid supports. They can be immobilized on the surface of nanoparticles like titanium dioxide (TiO₂) through axial coordination, often using a bridging ligand like adipic acid. mdpi.com This interaction creates hybrid materials with enhanced photocatalytic activity, where the porphyrin acts as a visible-light sensitizer (B1316253) and the TiO₂ acts as the catalyst support. mdpi.com The stability and reusability of such systems are often high. mdpi.com

The solvent environment also plays a critical role in the behavior of these molecules, influencing their self-assembly and aggregation. acs.org In certain solvent systems, porphyrins can form different types of aggregates (e.g., H-aggregates or J-aggregates) depending on factors like temperature and solvent composition, demonstrating complex pathway selection in their assembly. acs.orgacs.org These interactions are fundamental to controlling the nanoscale structure and properties of materials derived from tin porphyrins.

Theoretical and Computational Investigations of Sn Iv Octaethylporphine Dichloride

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in understanding the fundamental properties of Sn(IV) octaethylporphine dichloride at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For tin(IV) porphyrins, DFT calculations have been instrumental in optimizing molecular geometries and understanding their electronic preferences. zenodo.org While extensive research has been conducted on tin(IV)-porphyrins, the chemistry of tin(II)-porphyrins is less explored. zenodo.org However, DFT studies on related tin(II)-porphyrins provide valuable insights. For instance, calculations on tin(II)-octaethylporphyrin have been performed to study its structural preferences and stability. zenodo.org These studies often employ functionals like BP86 with a Def2-TZVP basis set to obtain optimized geometries. zenodo.org The results from such calculations on similar structures can offer a foundational understanding of the geometric and electronic characteristics of this compound.

DFT calculations have also been successfully applied to other metalloporphyrins, such as nickel octaethylporphyrin (NiOEP), where the calculated geometric parameters showed excellent agreement with experimental X-ray crystallography data. canada.ca This success underscores the reliability of DFT in modeling the complex structures of metalloporphyrins.

Computational Analysis and Prediction of Spectroscopic Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. TD-DFT calculations can simulate electronic absorption spectra, providing insights into the nature of electronic transitions. chemrxiv.org For instance, studies on other metalloporphyrins have shown that TD-DFT can accurately predict the Soret and Q bands characteristic of porphyrin systems. chemrxiv.org

The choice of the density functional and basis set is crucial for accurate predictions. The ωB97XD density functional combined with a 6-31G(d)/Def2-TZVP basis set has been identified as a suitable method for simulating the properties of metalloporphyrin systems. nih.gov The photophysical properties, including fluorescence and phosphorescence, of this compound and its isomers have been investigated using spectroscopic methods, and computational analysis helps in understanding the underlying electronic processes that govern these properties. nih.gov For example, the relatively strong emission and long fluorescence lifetime of related Sn(IV) porphycene (B11496) complexes have been rationalized through computational insights. nih.gov

Modeling of Reaction Mechanisms and Energetic Profiles

Quantum chemical calculations are employed to model reaction mechanisms and determine the energetic profiles of chemical transformations involving this compound. While specific studies on the reaction mechanisms of this compound are not extensively detailed in the provided context, the general approach involves using DFT to map out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and thermodynamics.

For example, in the context of catalysis, the Lewis acidic Sn(IV) center in porphyrin complexes can activate substrates. mdpi.com Computational modeling can elucidate the interaction between the catalyst and reactants, such as the activation of epoxides in carbonylation reactions. mdpi.com By calculating the energies of intermediates and transition states, researchers can understand the catalytic cycle and the factors influencing reaction efficiency. mdpi.com Similarly, the formation of Sn(IV) porphyrin dichloride from Sn(II) chloride and a porphyrin can be modeled to understand the reaction pathway. mdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational technique used to study chemical bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals, lone pairs, and bonds. NBO analysis can be used to characterize the nature of the bonds between the tin atom and the nitrogen atoms of the porphyrin ring, as well as the axial chloride ligands in this compound.

For related tin(II)-porphyrin compounds, DFT calculations coupled with NBO analysis have been used to determine the covalent nature of the Sn-N bonds. zenodo.org For example, calculated Mayer bond order values can indicate the strength and type of these bonds. zenodo.org NBO analysis also provides information about charge distribution and orbital interactions, which are crucial for understanding the reactivity and stability of the complex. researchgate.netwisc.edu The choice of basis set, particularly the inclusion of diffuse functions, can significantly impact the results of NBO analysis and must be carefully considered. nih.gov

Advanced Theoretical Models for Photophysical Phenomena

The photophysical properties of this compound and its analogues are of significant interest. Advanced theoretical models are used to understand the complex processes that occur after the molecule absorbs light. These models go beyond simple electronic structure calculations to describe phenomena such as internal conversion, intersystem crossing, and energy transfer.

For instance, the photophysical behavior of structural isomers of this compound, such as Sn(IV) porphycene and hemiporphycene complexes, has been investigated. nih.gov These studies involve measuring fluorescence quantum yields and lifetimes, as well as transient absorption spectroscopy to probe the triplet state. nih.gov Theoretical models are then used to rationalize the observed differences in photophysical properties, such as the longer triplet lifetime of Sn(IV) porphycene compared to the porphyrin analogue. nih.gov These models often consider the non-planar distortions of the porphyrin macrocycle, which can create decay funnels on the excited-state potential energy surface and enhance non-radiative decay pathways. wur.nl

Applications of Sn Iv Octaethylporphine Dichloride in Advanced Materials and Systems

Photocatalytic Systems for Environmental Remediation

The application of porphyrin-based compounds in photocatalysis for environmental cleanup is a rapidly growing field of research. Sn(IV) porphyrins, in particular, are noted for their ability to act as efficient photosensitizers, absorbing light and initiating chemical reactions capable of degrading persistent organic pollutants in water.

Design and Fabrication of Sn(IV) Octaethylporphine-Based Photocatalysts

While specific research on photocatalysts derived solely from Sn(IV) Octaethylporphine dichloride is limited, the design principles are well-established through studies on analogous Sn(IV) porphyrin systems. The general approach involves the immobilization of the porphyrin onto a stable, high-surface-area support to create a heterogeneous photocatalyst. This enhances the catalyst's stability, prevents aggregation, and allows for easy recovery and reuse.

Common support materials include titanium dioxide (TiO₂), silica (B1680970) (SiO₂), and mesoporous materials like MCM-41. The anchoring of the Sn(IV) porphyrin to the support can be achieved through various methods, including the formation of chemical bonds between the axial ligands of the tin center and surface functional groups of the support material. For instance, the axial hydroxyl groups on a hydrolyzed form of this compound could readily react with surface silanol (B1196071) groups on silica-based materials.

In a representative study, a hybrid composite was fabricated by the chemical adsorption of (trans-dihydroxo)(5,10,15,20-tetraphenylporphyrinato)tin(IV) (SnP), a related Sn(IV) porphyrin, onto mesoporous MCM-41 and SiO₂ nanoparticles. This combination leverages the ordered structure and high surface area of the support to enhance the photocatalytic efficiency of the porphyrin.

Mechanism of Photocatalytic Degradation of Organic Pollutants and Dyes

The photocatalytic activity of Sn(IV) porphyrin-based materials is initiated by the absorption of visible light by the porphyrin macrocycle. This absorption excites the porphyrin from its ground state to a higher energy singlet state, which can then transition to a more stable, longer-lived triplet state through intersystem crossing.

The excited triplet-state porphyrin can then follow two main pathways to generate reactive oxygen species (ROS), which are highly effective in degrading organic pollutants:

Type I Mechanism: The excited porphyrin can undergo electron transfer with a substrate molecule, producing radical ions that can further react with oxygen and water to form superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).

Type II Mechanism: The excited porphyrin can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

These ROS, particularly hydroxyl radicals and singlet oxygen, are powerful oxidizing agents that can break down complex organic molecules, such as dyes and other pollutants, into simpler, less harmful compounds, and ultimately, in some cases, to carbon dioxide and water. The central tin(IV) ion plays a crucial role in enhancing the efficiency of intersystem crossing and promoting the generation of ROS.

Efficiency and Selectivity Enhancements in Water Remediation

The efficiency of water remediation using Sn(IV) porphyrin-based photocatalysts is significantly influenced by the design of the catalytic system. The choice of support material, the method of immobilization, and the specific structure of the porphyrin all play a role.

For instance, studies on Sn(IV) tetraphenylporphyrin (B126558) (SnP) immobilized on different supports have demonstrated a marked increase in degradation efficiency compared to the free porphyrin. The porous nature of materials like MCM-41 provides a high concentration of active sites and facilitates the diffusion of pollutants to these sites.

The following table summarizes the photocatalytic degradation efficiency of various organic dyes using a photocatalyst composed of Sn(IV) tetraphenylporphyrin supported on MCM-41 (SnP@MCM-41) and non-porous silica (SnP@SiO₂), illustrating the impact of the support material.

| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Time (min) |

| SnP@MCM-41 | Erioglaucine (Anionic Dye) | 95 | 90 |

| SnP@SiO₂ | Erioglaucine (Anionic Dye) | 87 | 90 |

| SnP (unsupported) | Erioglaucine (Anionic Dye) | 13 | 90 |

| SnP@MCM-41 | Rhodamine B (Cationic Dye) | 91 | 90 |

| SnP@MCM-41 | m-Cresol Purple (Neutral Dye) | 87 | 90 |

Data compiled from studies on Sn(IV) tetraphenylporphyrin derivatives.

These results highlight the significant enhancement in photocatalytic activity achieved by immobilizing the Sn(IV) porphyrin on a high-surface-area support. While direct data for this compound is not available, similar trends in efficiency enhancement are anticipated.

Supramolecular Architectures and Functional Nanomaterials

The rigid, planar structure of the porphyrin macrocycle and the ability of the central tin(IV) ion to coordinate with axial ligands make this compound an excellent candidate for the construction of complex supramolecular assemblies and functional nanomaterials.

Construction of Functional Multiporphyrin Arrays

Multiporphyrin arrays are of great interest for their potential applications in artificial photosynthesis, molecular electronics, and catalysis. Sn(IV) porphyrins are particularly useful as scaffolds for building these arrays due to the well-defined coordination geometry of the tin center, which typically forms stable six-coordinate complexes.

A common strategy for constructing these arrays involves the use of axial coordination. For example, a di-functionalized Sn(IV) porphyrin with axial hydroxyl groups can be linked to other porphyrin units that have complementary functional groups, such as pyridyl or carboxylate moieties. This allows for the programmed self-assembly of discrete oligomers or extended polymeric structures.

Research on related Sn(IV) porphyrins has demonstrated the synthesis of stable, axially bonded triads and higher oligomers using a one-step supramolecular approach. nih.gov These studies indicate that the interaction between different porphyrin units within the array is generally weak, preserving the individual photophysical properties of the constituent molecules while allowing for processes like energy transfer. nih.gov

Synthesis of Sn(IV) Octaethylporphine-Derived Nanostructures (e.g., Nanotubes, Nanosheets, Nanocomposites)

The self-assembly of Sn(IV) porphyrins can also be directed to form a variety of well-defined nanostructures. nih.gov While specific examples utilizing this compound are not extensively documented, the principles derived from studies on other Sn(IV) porphyrins are applicable. The final morphology of the nanostructure is often controlled by factors such as solvent composition, temperature, and the nature of the axial and peripheral substituents on the porphyrin ring.

Ionic self-assembly is another powerful technique for creating nanostructures from Sn(IV) porphyrins. In this approach, charged porphyrin units are electrostatically assembled with counter-ions to form ordered aggregates. This method has been used to create a variety of morphologies, including nanotubes, nanorods, and nanosheets.

The following table provides an overview of various nanostructures synthesized from different Sn(IV) porphyrin precursors and the methods employed.

| Sn(IV) Porphyrin Precursor Type | Nanostructure Formed | Synthesis Method |

| Sn(IV) tetraphenylporphyrin derivatives | Nanocomposites | Immobilization on mesoporous silica (MCM-41) |

| Sn(IV) porphyrin with peripheral pyridyl groups | 2D and 3D Supramolecular Arrays | Coordination with Palladium (II) complexes |

| Cationic Sn(IV) porphyrins | Nanotubes, Nanorods, Nanosheets | Ionic self-assembly with counter-ions |

| Sn(IV) tetraphenylporphyrin | Nanotubes | Hydrothermal reaction with TiO₂ |

This table is a compilation of findings from various studies on Sn(IV) porphyrin derivatives.

Impact of Axial Ligation on Nanostructure Morphology and Properties

The ability to control the morphology and properties of nanomaterials is crucial for developing devices with specific and enhanced functionalities. In the realm of tin(IV) porphyrins, the axial ligands coordinated to the central Sn(IV) ion play a pivotal role in dictating the self-assembly process and the resulting nanostructure. The oxophilic nature of the Sn(IV) center allows it to readily adopt a hexacoordinate geometry, typically with two trans-axial ligands, which can be strategically chosen to direct the formation of complex architectures. nih.govsemanticscholar.orgnih.gov

Research has demonstrated that modifying the axial ligands can dramatically alter the supramolecular arrays and, consequently, the morphology, porosity, surface area, and stability of the final nanostructure. nih.govnih.gov For instance, a study involving Sn(IV) porphyrin building blocks showed that switching the axial ligands from dihydroxo groups to diisonicotinato groups transformed the supramolecular assembly. nih.gov The {(trans-dihydroxo)[5,10-bis(4-pyridyl)-15,20-bis(phenyl) porphyrinato]}tin(IV) precursor formed a discrete 2D tetrameric supramolecule when coordinated with palladium complexes. nih.govnih.gov In contrast, when {(trans-diisonicotinato)[5,10-bis(4-pyridyl)-15,20-bis(phenyl)porphyrinato]}tin(IV) was used, the assembly resulted in a divergent 3D array. nih.govnih.gov These structural modifications directly influence the material's functional properties, such as its efficiency as a photocatalyst. nih.govsemanticscholar.org

The choice of axial ligand extends to various functional groups, each imparting unique characteristics to the assembly.

Phosphate (B84403) Groups : The use of phosphoric acid as an axial ligand on a Sn(IV) tetrapyridylporphyrin resulted in the formation of rod-shaped violet single crystals. mdpi.com The tetrahedral structure of the phosphate group, with its multiple oxygen atoms, facilitates the construction of robust, multivalent supramolecular assemblies. mdpi.com

Carboxylates : Adipic acid has been used as a bridging axial ligand to anchor (trans-dihydroxo)(5,10,15,20-tetraphenylporphyrinato)Sn(IV) onto the surface of TiO₂ nanoparticles. mdpi.com This axial coordination via a dicarboxylate linker creates a tightly coupled hybrid nanomaterial with enhanced visible-light-activated photocatalytic capabilities. mdpi.com

Phenoxides and Halogenated Ligands : The use of fluorinated and chlorinated axial ligands, such as 3,5-difluoro phenol (B47542) or 3,5-dichloro/dibromo benzoic acid, can lead to polymorphism. nih.govresearchgate.net Different polymorphs, for example, a triclinic (1α) and a monoclinic (1β) form, can arise from a single compound. These polymorphs exhibit distinct supramolecular architectures, photophysical properties, and morphologies, largely governed by noncovalent interactions like C-H···F and C-Br···F bonds involving the axial ligands. nih.govresearchgate.net

The following table summarizes the influence of different axial ligands on the resulting nanostructures of Sn(IV) porphyrins.

| Axial Ligand | Porphyrin Core | Resulting Nanostructure/Assembly | Key Finding | Reference(s) |

| trans-dihydroxo | [5,10-bis(4-pyridyl)-15,20-bis(phenyl) porphyrinato]tin(IV) | Discrete 2D tetrameric supramolecule (with Pd linker) | Axial ligation directs the dimensionality of the supramolecular array. | nih.govnih.gov |

| trans-diisonicotinato | [5,10-bis(4-pyridyl)-15,20-bis(phenyl) porphyrinato]tin(IV) | Divergent 3D supramolecular array (with Pd linker) | A change in axial ligand from hydroxo to isonicotinato alters the structure from 2D to 3D. | nih.govnih.gov |

| Dihydrogen Phosphate | Tetrapyridylporphyrin tin(IV) | Rod-shaped single crystals | Multivalent anions like phosphate promote robust nanostructure formation. | mdpi.com |

| Adipic Acid | (5,10,15,20-tetraphenylporphyrinato)tin(IV) | Porphyrin-anchored TiO₂ nanoparticles | Carboxylate linkers serve as effective bridges for creating hybrid photocatalysts. | mdpi.com |

| 3,5-difluoro phenol | Tetrabromophenyl porphyrin tin(IV) | Polymorphic crystals (triclinic and monoclinic) | Halogenated axial ligands can induce polymorphism, leading to different solid-state properties. | nih.gov |

Chemical Sensing and Electroanalytical Applications

Sn(IV) porphyrin derivatives have been extensively investigated as active components in chemical sensors, particularly due to their ability to selectively bind target analytes. acs.org The central metal ion and its axial ligands are critical to this function, providing a specific coordination site for ion recognition.

A significant application of these compounds is in the fabrication of ion-selective electrodes (ISEs), where they act as ionophores—molecules that selectively bind and transport specific ions across a membrane. This compound, also known as Phthalate Ionophore I, is a notable example in this field. frontierspecialtychemicals.com

Research has shown that incorporating Sn(IV) tetraphenylporphyrin dichloride into a plasticized poly(vinyl chloride) (PVC) membrane creates a potentiometric sensor with unique selectivity for salicylate (B1505791) anions. nih.govacs.org This electrode exhibits an anti-Hofmeister selectivity pattern, meaning it preferentially responds to the typically less favored hydrophilic salicylate ion over more lipophilic inorganic anions like perchlorate, thiocyanate, and iodide. nih.gov The high selectivity and minimal interference from chloride make such electrodes promising for analyzing salicylate levels in biological fluids. nih.gov The metal center is crucial for this selectivity, as demonstrated by radiotracer experiments which confirm that the Sn(IV) ion is essential for the selective transport of salicylate through the membrane. nih.gov

The performance of these ISEs can be optimized by adjusting the membrane composition, such as by incorporating lipophilic additives. researchgate.net For instance, adding a borate (B1201080) derivative can enhance the potentiometric selectivity for salicylate over other anions. researchgate.net

The electrochemical characterization of Sn(IV) porphyrin-based sensors reveals important details about their response mechanism. Membranes doped with certain Sn(IV) porphyrins have been observed to exhibit a super-Nernstian response to anions. researchgate.net UV-vis spectroscopic studies have shown that this behavior can result from the spontaneous formation of hydroxide (B78521) ion-bridged porphyrin dimers within the membrane phase. researchgate.net The sensing mechanism involves the disruption of these dimers back into monomeric porphyrin units as the concentration of the target analyte, such as salicylate, increases in the sample solution. researchgate.net

The versatility of porphyrins allows for the creation of sensor arrays, where multiple cross-selective porphyrin-based layers can be used to analyze complex mixtures. acs.org For example, arrays using complexes of octaethylporphyrin (OEP) have been used to detect various vapors. acs.org

Scanning Tunneling Microscopy (STM) is a powerful technique for studying the functionalization of surfaces with porphyrin molecules at a submolecular resolution. researchgate.net It allows researchers to visualize the arrangement, conformation, and electronic characteristics of individual molecules and their self-assembled structures on a solid substrate. researchgate.net This is particularly relevant for understanding how sensor surfaces are modified and how porphyrin ionophores are organized within a membrane or on an electrode.

STM studies at solid-liquid interfaces can reveal how porphyrin molecules self-assemble into ordered supramolecular architectures, which is fundamental to creating molecular electronic devices and sensor surfaces. researchgate.net The technique can differentiate between free-base porphyrins and their metallated forms, showing distinct features and electronic band structures. researchgate.net While specific STM studies on this compound are not detailed in the available literature, the methodology is standard for investigating the surface chemistry and assembly of porphyrin-based functional materials. researchgate.net

Optoelectronic and Photovoltaic Technologies

The attractive photophysical properties of Sn(IV) porphyrins make them suitable candidates for use in optoelectronic and photovoltaic systems. nih.govsemanticscholar.org These properties are rooted in their rigid, planar geometries and extended π-conjugated systems, which can be further tuned through chemical modification. nih.gov Sn(IV) porphyrin-based building blocks have been successfully used to fabricate functional multiporphyrin supramolecular arrays that have potential applications in optoelectronic devices. nih.govsemanticscholar.org

Nonlinear optical (NLO) materials are essential for technologies like optical switching and data processing. Porphyrins are a promising class of molecules for NLO applications due to their large, 18-electron π-conjugated core. nih.gov The NLO response of these molecules can be significantly enhanced by creating "push-pull" systems, where an electron-donating group and an electron-accepting group are attached to the porphyrin ring. nih.gov

Furthermore, studies on porphyrin dimers have shown that their third-order nonlinear susceptibilities (χ⁽³⁾) are enhanced compared to the corresponding monomers. northwestern.edu This enhancement is related to the π-π electronic coupling between the porphyrin macrocycles and is dependent on their relative orientation, with parallel, face-to-face arrangements showing the greatest effect. northwestern.edu These findings on general metalloporphyrins provide a framework for understanding and developing the NLO potential of specific compounds like this compound.

Application in Photoinduced Charge Transfer Systems

The unique photophysical and electrochemical properties of tin(IV) octaethylporphine dichloride, hereafter referred to as Sn(OEP)Cl₂, make it a molecule of significant interest in the study of photoinduced charge transfer (PET) processes. These processes are fundamental to a variety of applications, including molecular electronics and artificial photosynthesis. The core of its function in these systems lies in its ability to act as an efficient photosensitizer, absorbing light and initiating a flow of electrons.

Upon absorption of visible light, the porphyrin ligand is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. Both of these excited states are potent redox species, capable of engaging in electron transfer with suitable donor or acceptor molecules. The heavy tin(IV) atom in the porphyrin core facilitates intersystem crossing, often leading to a high quantum yield of the triplet state, which is crucial for many PET applications due to its longer lifetime, allowing more time for diffusional encounters and subsequent charge transfer.

Detailed research into conjugates of Sn(IV) octaethylporphyrin has provided insight into the mechanisms of charge transfer. In a study involving a conjugate of Sn(IV) octaethylporphyrin with L-tryptophan, an amino acid known to mediate electron transfer reactions in natural systems, different quenching mechanisms were observed upon visible-light excitation. Current time information in Torfaen Principal Area, GB. The investigation, conducted in the presence of a base, revealed that both photoinduced electron transfer (PET) and concerted proton-electron transfer (CPET) can occur, with the dominant pathway depending on the spin multiplicity of the excited state (singlet vs. triplet). Current time information in Torfaen Principal Area, GB.

Interestingly, in this specific Sn(OEP)-tryptophan conjugate, the singlet and triplet excited states of the Sn(OEP) moiety itself were not quenched by the attached tryptophan residue. Current time information in Torfaen Principal Area, GB. This finding highlights the critical role that molecular architecture and the specific electronic coupling between the photosensitizer and the redox partner play in determining the efficiency and pathway of charge transfer. The rate of electron transfer in such donor-bridge-acceptor systems is a key area of study, as it is fundamental to the efficiency of solar cells and other optoelectronic devices. rsc.org While specific rate constants for Sn(OEP)Cl₂ are not extensively documented in readily available literature, studies on similar multi-porphyrin arrays containing Sn(IV) porphyrins have successfully time-resolved a remarkable number of electron transfer processes, including charge separation and recombination, using advanced spectroscopic techniques. researchgate.net These studies confirm that the rates of these processes are governed by the free-energy of the reaction, with forward electron transfer typically occurring in the normal Marcus regime and charge recombination in the inverted region. researchgate.net

| System Component | Role in Charge Transfer | Key Research Finding |

| Sn(OEP)Cl₂ | Photosensitizer / Electron Acceptor | Absorbs light to generate excited states (singlet and triplet) capable of initiating electron transfer. Current time information in Torfaen Principal Area, GB. |

| L-tryptophan (in conjugate) | Electron/Proton Donor | Can participate in both PET and Concerted Proton-Electron Transfer (CPET) with the excited porphyrin. Current time information in Torfaen Principal Area, GB. |

| Pyrrolidine (as base) | Proton Acceptor | Facilitates the CPET pathway by accepting a proton. Current time information in Torfaen Principal Area, GB. |

Photosensitizing Competence for Energy Conversion Applications

The ability of this compound and related tin(IV) porphyrins to act as robust photosensitizers is being actively explored for energy conversion applications, most notably in the production of solar fuels like hydrogen (H₂) through artificial photosynthesis. nih.govresearchgate.netnih.gov Artificial photosynthesis seeks to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy, offering a promising route to sustainable and clean fuel. nih.govrsc.org In these systems, the photosensitizer's role is to absorb solar energy and initiate the multi-step electron transfer reactions required for fuel production. cambridge.orgmdpi.com

Tin(IV) porphyrins are particularly attractive for these applications due to their strong light absorption in the visible spectrum and the high intrinsic oxidation ability conferred by the Sn(IV) center. cambridge.org This high oxidation potential means the excited state of the tin porphyrin has a strong affinity for electrons, enabling it to drive photooxidative reactions efficiently.

A significant advancement in this area involves the use of a cationic Sn(IV)-porphyrin sensitizer (B1316253) for the photocatalytic generation of hydrogen from water. In one key study, researchers developed a system where a water-soluble Sn(IV) porphyrin, trans-diaqua[meso-tetrakis(4-pyridinium)porphyrinato]tin(IV), was used to sensitize platinized titanium dioxide (Pt-TiO₂) nanoparticles. mdpi.comnih.gov To enhance the system's efficiency and stability, the Pt-TiO₂ nanoparticles were coated with a perfluorosulfonate polymer (Nafion) matrix. This matrix readily adsorbed the cationic tin porphyrin sensitizer via an ion-exchange process. mdpi.comnih.gov

The results demonstrated that this structured photocatalytic system was highly effective. Under visible light irradiation and in the presence of a sacrificial electron donor (EDTA), the Sn(IV)-porphyrin embedded in the Nafion matrix on TiO₂ successfully sensitized the production of hydrogen. mdpi.com The study found that the performance was optimal in a neutral solution (pH 7). Under acidic conditions (pH 3), performance was hindered by the irreversible conversion of the porphyrin into a less effective chlorin (B1196114) form. mdpi.com

Crucially, the Nafion-coated system showed a marked improvement in performance compared to an uncoated system under identical conditions.

| Photocatalytic System | Hydrogen Generated (µmol) after 2h | Performance Improvement |

| Pt-TiO₂ with Sn(IV)-porphyrin sensitizer | 133 | - |

| Nafion-coated Pt-TiO₂ with Sn(IV)-porphyrin sensitizer | 193 | 45% |

Data sourced from a study on photocatalytic hydrogen production using a cationic Sn(IV)-porphyrin sensitizer in the presence of 0.1 mM sensitizer concentration. mdpi.com

This 45% increase in hydrogen production highlights the effectiveness of immobilizing the sensitizer within the Nafion matrix, which likely improves charge transfer kinetics and stabilizes the photosensitizer. mdpi.com Such systems, which combine a stable and efficient porphyrin photosensitizer with a catalyst on a semiconductor support, are a cornerstone of developing practical artificial photosynthetic devices for sustainable energy conversion. rsc.orgcambridge.org

Q & A

Basic: What are the recommended synthetic protocols for Sn(IV) Octaethylporphine Dichloride, and how can purity be optimized?

Answer:

The synthesis typically involves metallation of octaethylporphyrin (OEP) with SnCl₄ under anhydrous conditions. Key steps include:

- Refluxing OEP with SnCl₄ in dry dichloromethane under nitrogen to prevent hydrolysis .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/hexane) to remove unreacted SnCl₄ and porphyrin precursors.

- Purity optimization: Use UV-Vis spectroscopy (Soret band at ~400 nm) and cyclic voltammetry to confirm metallation efficiency. Crystallization from CHCl₃/hexane mixtures improves yield and minimizes solvent residues .

Basic: Which spectroscopic and structural characterization methods are critical for validating this compound?

Answer:

- UV-Vis/NMR : Confirm metallation via Soret band redshift (compared to free-base porphyrin) and loss of pyrrolic protons in ¹H NMR .

- X-ray crystallography : Use SHELX for structure refinement. Sn(IV) coordination geometry (octahedral vs. square-planar) can be resolved via bond-length analysis in .cif files .

- EXAFS : Employ Artemis software to analyze Sn K-edge data, verifying axial ligand bonding (e.g., chloride vs. solvent interactions) .

Advanced: How can contradictions in reported photophysical properties (e.g., fluorescence quantum yield) be resolved?

Answer:

Discrepancies often arise from:

- Sample preparation : Trace oxygen or moisture quenches fluorescence. Replicate experiments under strict inert conditions (glovebox) and compare degassed vs. non-degassed samples .

- Instrument calibration : Use standardized reference dyes (e.g., rhodamine B) to normalize quantum yield measurements across labs .

- Data normalization : Ensure absorption spectra are baseline-corrected, and excitation wavelengths are consistent. Publish raw data in supplementary files for cross-validation .

Advanced: What computational approaches are suitable for modeling this compound’s electronic structure?

Answer:

- DFT methods : Use B3LYP/def2-TZVP to model frontier molecular orbitals. Include solvent effects (PCM model for CHCl₃) and compare with experimental UV-Vis transitions .

- TD-DFT : Simulate electronic spectra and assign charge-transfer states. Validate against experimental transient absorption data .

- Molecular dynamics : Probe axial ligand dissociation kinetics in solution using AMBER force fields .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent chloride ligand substitution or porphyrin demetallation .

- Handling : Use Schlenk-line techniques for solution preparation. Avoid prolonged light exposure to prevent photodegradation .

- Stability monitoring : Track changes in Soret band intensity via UV-Vis over 48-hour intervals .

Advanced: How can this compound’s catalytic activity in oxidation reactions be systematically evaluated?

Answer:

- Experimental design :

- Control experiments : Compare reaction rates with/without catalyst and SnCl₄ alone to rule out homogeneous catalysis .

- Substrate scope : Test electron-rich vs. electron-deficient substrates to map electronic effects .

- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive intermediates .

- Data interpretation : Correlate turnover frequency (TOF) with electrochemical data (e.g., Sn(IV)/Sn(III) redox potentials) .

Advanced: What statistical methods are recommended for analyzing uncertainties in Sn(IV) porphyrin-based sensor data?

Answer:

- Error propagation : Calculate combined uncertainties for sensor responses using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish signal noise from analyte-specific responses in multi-wavelength datasets .

- Reproducibility tests : Use intra-lab replicates (n ≥ 5) and inter-lab collaborations to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.